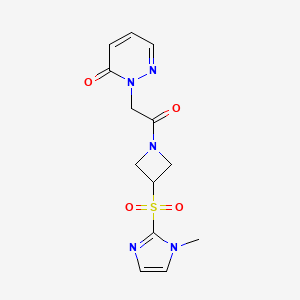

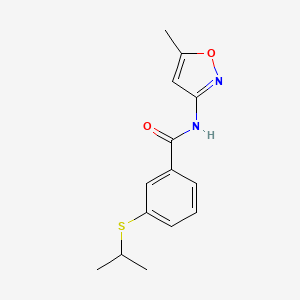

![molecular formula C19H14N2O4S B2676729 Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 393837-60-0](/img/structure/B2676729.png)

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring allows it to undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

Electrochromic Materials

Benzothiadiazole derivatives have been explored for their application in electrochromics. The study by Ming et al. (2015) introduced thiadiazolo[3,4-c]pyridine as a novel electron acceptor in the development of green donor-acceptor-type electrochromic polymers. These polymers exhibit fast switching times, higher coloration efficiency, and improved redox activity and stability compared to their analogs, suggesting potential for developing novel electrochromic materials with enhanced performance (Ming et al., 2015).

Catalytic Activity in Oxidation Reactions

Ghorbanloo et al. (2017) explored the catalytic activity of dioxidovanadium(V) complexes containing benzo[d]thiazole-hydrazone ligands in the oxidation of olefins. These complexes demonstrated significant catalytic efficiency, suggesting that benzo[d]thiazole derivatives can be effectively used as catalysts in chemical transformations (Ghorbanloo et al., 2017).

Drug Discovery and Antitumor Activity

Compounds containing benzo[d]thiazole units have been investigated for their potential in drug discovery and antitumor activities. For instance, the study by Abd El‐All et al. (2015) synthesized a series of thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety. These compounds exhibited marked antitumor activity against various human cancer cell lines, highlighting the significance of benzo[d]thiazole derivatives in the development of new anticancer drugs (Abd El‐All et al., 2015).

Antimicrobial and Cytotoxic Activities

Research by Feitoza et al. (2012) focused on the synthesis of 5-benzylidene-2-((pyridine-4-ylmethylene)hydrazono)-thiazolidin-4-one derivatives and their antimicrobial and cytotoxic activities. This study demonstrated that certain synthesized compounds possess considerable antibiotic and cytotoxic potential, suggesting the relevance of benzo[d]thiazole derivatives in developing new antimicrobial and anticancer agents (Feitoza et al., 2012).

Wirkmechanismus

While the mechanism of action can vary depending on the specific compound, benzo[d]thiazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Zukünftige Richtungen

Research into benzo[d]thiazole derivatives is ongoing, with scientists exploring their potential uses in various fields such as drug discovery, materials science, and biochemistry. Future research may focus on improving their pharmacological profile, reducing side effects, and discovering new therapeutic applications .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-17-8-9-18(23)21(17)13-5-3-4-12(10-13)19(24)25-11-16-20-14-6-1-2-7-15(14)26-16/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAIABYRNAOVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)

![N-benzyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2676665.png)